rac-(1R,2R)-2-[(tert-butoxy)carbonyl]-1-fluorocyclopropane-1-carboxylic acid
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Overview
Description
rac-(1R,2R)-2-[(tert-butoxy)carbonyl]-1-fluorocyclopropane-1-carboxylic acid: is a synthetic organic compound characterized by the presence of a fluorocyclopropane ring and a tert-butoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: One method involves the use of flow microreactor systems, which offer a more efficient and sustainable approach compared to traditional batch processes
Industrial Production Methods: Industrial production methods for this compound may involve large-scale flow microreactor systems to ensure efficiency and sustainability. These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: rac-(1R,2R)-2-[(tert-butoxy)carbonyl]-1-fluorocyclopropane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The fluorine atom in the cyclopropane ring can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like sodium azide .
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
rac-(1R,2R)-2-[(tert-butoxy)carbonyl]-1-fluorocyclopropane-1-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of rac-(1R,2R)-2-[(tert-butoxy)carbonyl]-1-fluorocyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorocyclopropane ring and tert-butoxycarbonyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. These interactions can modulate biological processes and lead to desired therapeutic effects .
Comparison with Similar Compounds
- rac-(3R,4R)-1-[(tert-Butoxy)carbonyl]-4-propylpyrrolidine-3-carboxylic acid
- rac-(3r,4r)-1-[(tert-butoxy)carbonyl]pyrrolidine-3,4-dicarboxylic acid
- tert-Butyl substituted hetero-donor TADF compounds
Comparison: rac-(1R,2R)-2-[(tert-butoxy)carbonyl]-1-fluorocyclopropane-1-carboxylic acid is unique due to the presence of the fluorocyclopropane ring, which imparts distinct chemical and physical properties compared to other similar compounds. The tert-butoxycarbonyl group also contributes to its stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C9H13FO4 |
---|---|
Molecular Weight |
204.20 g/mol |
IUPAC Name |
(1S,2S)-1-fluoro-2-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C9H13FO4/c1-8(2,3)14-6(11)5-4-9(5,10)7(12)13/h5H,4H2,1-3H3,(H,12,13)/t5-,9-/m0/s1 |
InChI Key |
ZLAQMKAQDNIVMS-CDUCUWFYSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@@H]1C[C@]1(C(=O)O)F |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC1(C(=O)O)F |
Origin of Product |
United States |
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